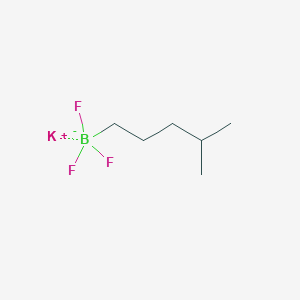
Potassium;trifluoro(4-methylpentyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro(4-methylpentyl)boranuide is a chemical compound with the molecular formula C6H13BF3K. It is a potassium salt of trifluoroborate, characterized by the presence of a trifluoro(4-methylpentyl)boranuide anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.
Mechanism of Action
Target of Action
Potassium;trifluoro(4-methylpentyl)boranuide is a type of organotrifluoroborate compound . Organotrifluoroborates are known to be potent boronic acid surrogates . They are often used in Suzuki Cross-Coupling reactions, where they interact with various organic compounds .
Mode of Action
In Suzuki Cross-Coupling reactions, organotrifluoroborates, such as this compound, act as the boron component . They interact with organic compounds to form new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki Cross-Coupling reaction pathway . This pathway is essential for the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other organotrifluoroborates, it is expected to have good solubility in water . This property can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it is sensitive to strong oxidizing agents, which can affect its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;trifluoro(4-methylpentyl)boranuide can be synthesized through several methods. One common approach involves the reaction of 4-methylpentylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification methods such as chromatography to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(4-methylpentyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and find applications in the pharmaceutical and agrochemical industries .
Scientific Research Applications
Potassium;trifluoro(4-methylpentyl)boranuide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Similar in structure but with a phenyl group instead of a pentyl group.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group on the phenyl ring, offering different reactivity and applications.
Uniqueness
Potassium;trifluoro(4-methylpentyl)boranuide is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborates may not be as effective .
Properties
IUPAC Name |
potassium;trifluoro(4-methylpentyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BF3.K/c1-6(2)4-3-5-7(8,9)10;/h6H,3-5H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZFHAXJIRGJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/new.no-structure.jpg)
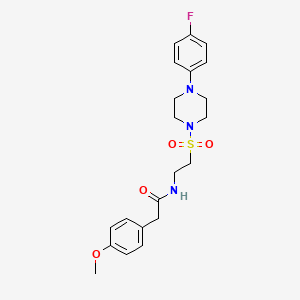
![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)
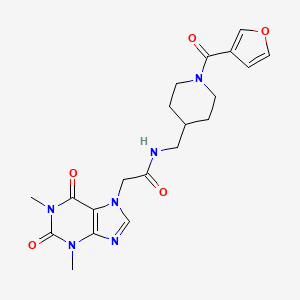
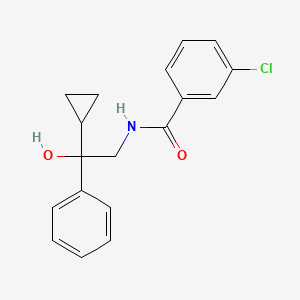
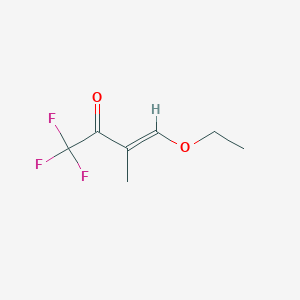
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2454561.png)
![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2454562.png)
![N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454563.png)
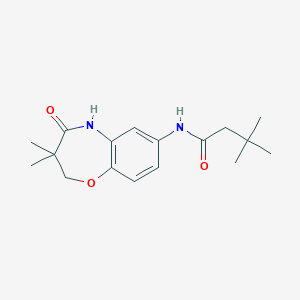
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
